Carbamic acid, methyl-, alpha-dimethylamino-alpha-methyl-p-tolyl ester, hydrochloride
Description
This compound, systematically named Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride (CAS: Not explicitly provided; synonyms in ), is a carbamate derivative characterized by:
Properties
CAS No. |
63982-39-8 |
|---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9(14(3)4)10-5-7-11(8-6-10)16-12(15)13-2;/h5-9H,1-4H3,(H,13,15);1H |
InChI Key |
LTWWGJIGDHZPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride typically involves the reaction of 4-(methylcarbamoyloxy)phenylacetic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- The compound is part of a class of dimethylamine derivatives that have demonstrated potential in inhibiting tumor growth and metastasis. Research indicates that these compounds can interfere with biochemical pathways involved in cancer progression, making them candidates for anticancer drug development .
-
Histone Deacetylase Inhibition :
- Certain carbamic acid derivatives are known to inhibit histone deacetylases (HDACs), enzymes implicated in cancer and other proliferative conditions. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and restoration of normal cellular functions . This mechanism is particularly relevant in the treatment of acute promyelocytic leukemia and other malignancies .
- Drug Delivery Systems :
Case Studies
-
Study on Anticancer Properties :
A study highlighted the efficacy of dimethylamine-containing compounds in targeting specific signaling pathways associated with cancer cell proliferation. The results demonstrated significant tumor regression in preclinical models treated with these compounds . -
HDAC Inhibition Research :
Research conducted on carbamic acid derivatives showed that they could effectively inhibit HDAC activity in vitro, leading to increased acetylation of histones and altered gene expression profiles associated with cell cycle regulation and apoptosis .
Mechanism of Action
The mechanism of action of dimethyl-[1-[4-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and analogs from the evidence:
Key Observations:
- Aromatic vs. Heterocyclic Rings : The target’s p-tolyl group () contrasts with pyridyl () or naphthalenyl (), impacting solubility and receptor binding. Pyridyl derivatives may exhibit better aqueous solubility due to the basic nitrogen .
- Side Chain Modifications: The dimethylaminomethyl group in the target compound () differs from the propyl-dimethylamino side chain in , affecting metabolic stability and tissue penetration .
Physicochemical Properties
Thermal Stability and Crystallinity:
- Crystalline forms (e.g., polymorph II in ) are characterized by distinct XRD peaks (e.g., 5.10°, 10.07° 2θ) and FT-IR bands (e.g., 1731 cm⁻¹ for carbonyl). Similar characterization would be required for the target compound to confirm polymorphic consistency .
Solubility and Lipophilicity:
- The pyridyl ester () and dimethylaminoethyl derivative () likely have higher aqueous solubility than the target’s p-tolyl group due to polar substituents. Conversely, the naphthalenyl group () reduces solubility despite the hydrochloride salt .
Biological Activity
Carbamic acid, methyl-, alpha-dimethylamino-alpha-methyl-p-tolyl ester, hydrochloride (commonly referred to as this compound) is a chemical that has garnered attention for its biological activity. This article provides a comprehensive overview of its biological effects, including toxicity studies, mutagenicity assessments, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a carbamate functional group, which is known for its diverse biological activities. Its structure includes a dimethylamino group and a p-tolyl moiety, which contribute to its pharmacological properties.
Acute and Chronic Toxicity
Toxicological assessments have indicated that the compound exhibits significant effects on various organ systems in animal models. A study involving male rats administered doses of 500 mg/kg and 1000 mg/kg revealed:
- Reduced Organ Weights : Notable reductions in the weights of adrenal glands, thymus, testes, and epididymides were observed at the highest dose. This suggests potential endocrine disruption or systemic toxicity .
- Histopathological Findings : Macroscopic abnormalities such as white deposits on the spleen were noted, alongside histopathological lesions in the spleen and thymus .
Genotoxicity
Genotoxicity studies conducted on cultured mammalian cells (Chinese hamster V79 cells) showed inconclusive results regarding chromosomal aberrations. While there were increases in aberrant cells at higher doses with metabolic activation, these did not reach statistical significance compared to controls . Importantly, no micronuclei formation was detected, indicating that the compound is likely non-clastogenic under the tested conditions .
Antimicrobial Activity
Research has indicated that derivatives of carbamic acid compounds may exhibit antimicrobial properties. For instance, certain synthesized derivatives have shown selective activity against Chlamydia species, outperforming traditional antibiotics like spectinomycin . The structural modifications in these derivatives enhance their binding affinity to bacterial targets.
Enzyme Inhibition
Molecular modeling studies suggest that the compound can inhibit specific enzymes involved in pathogenic processes. The presence of rigid cyclic amides and electron-withdrawing groups enhances its inhibitory activity against proteases essential for viral replication .
Case Study: Antichlamydial Activity
A study published in 2020 explored the synthesis of new compounds based on carbamic acid derivatives aimed at treating Chlamydia infections. The results demonstrated that these compounds were effective at lower concentrations compared to existing treatments, indicating a potential for developing new therapeutic agents .
Case Study: Toxicology Screening
In a reproduction/developmental toxicity screening study conducted on rats, significant findings included treatment-related lesions in reproductive organs at high doses . These findings underscore the need for careful evaluation of safety profiles before clinical application.
Data Summary
| Study Type | Findings | Dose/Concentration |
|---|---|---|
| Organ Weight Study | Reduced weights of adrenal glands and testes | 500 mg/kg and 1000 mg/kg |
| Histopathology | Lesions in spleen and thymus | 500 mg/kg and 1000 mg/kg |
| Genotoxicity | No significant micronuclei formation | Various concentrations |
| Antimicrobial Activity | Effective against Chlamydia | Lower concentrations than controls |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
